2-Hydroxypropyl 4-nitrophenyl phosphate

Vue d'ensemble

Description

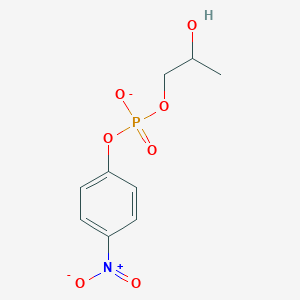

2-Hydroxypropyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates. It is characterized by a phosphate group esterified with a phenyl group, specifically a 4-nitrophenyl group, and a hydroxypropyl group. This compound is of interest due to its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. Common reagents include 4-nitrophenol, 2-hydroxypropyl phosphate, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxypropyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 2-hydroxypropyl phosphate.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as guanidines, amidines, or alkylamines in an aqueous dimethyl sulfoxide (DMSO) medium.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.

Transesterification: Conducted in the presence of strong bases or nucleophiles, with solvents like DMSO enhancing the reaction rate.

Major Products

Hydrolysis: Produces 4-nitrophenol and 2-hydroxypropyl phosphate.

Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.

Applications De Recherche Scientifique

2-Hydroxypropyl 4-nitrophenyl phosphate has several scientific research applications:

RNA Model Studies: Used as a model substrate to study the hydrolysis of RNA phosphodiester bonds.

Catalysis Research: Investigated for its interactions with metal complexes, such as dinuclear zinc complexes, to understand catalytic processes and enzyme mimicking.

Phosphodiesterase Activity: Employed in studies to mimic the activity of phosphodiesterases, enzymes that hydrolyze phosphodiester bonds.

Mécanisme D'action

The mechanism of action of 2-Hydroxypropyl 4-nitrophenyl phosphate involves its hydrolysis and transesterification reactions. In hydrolysis, the compound undergoes cleavage of the phosphate ester bond, facilitated by nucleophilic attack from water or hydroxide ions. In transesterification, the compound’s alcohol group is deprotonated by a base, which then attacks the phosphate group, leading to the formation of a new ester bond .

Comparaison Avec Des Composés Similaires

2-Hydroxypropyl 4-nitrophenyl phosphate can be compared with other phenyl phosphates, such as:

Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.

4-Nitrophenyl phosphate: A simpler compound used in similar hydrolysis studies but without the additional functional group provided by the hydroxypropyl moiety.

The uniqueness of this compound lies in its dual functional groups, which allow for a broader range of chemical reactions and applications in scientific research.

Activité Biologique

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a synthetic compound that serves as a substrate in biochemical assays, particularly for studying phosphatase activity. Its biological activity is primarily linked to its role in enzymatic hydrolysis, making it a valuable tool for researchers investigating enzyme kinetics and mechanisms.

HPNPP is characterized by the presence of a nitrophenyl group and a phosphate moiety, which contributes to its reactivity with phosphatases. The compound can be represented structurally as follows:

- Chemical Formula : C₉H₁₁N₁O₅P

- Molecular Weight : 239.16 g/mol

The nitrophenyl group allows for colorimetric detection of the reaction products, specifically 4-nitrophenol, which absorbs light at 405 nm.

Enzymatic Activity

HPNPP is predominantly used to measure the activity of phosphatases, enzymes that catalyze the removal of phosphate groups from various substrates. The hydrolysis of HPNPP results in the release of 4-nitrophenol, which can be quantified spectrophotometrically. This property makes HPNPP an essential substrate in various biochemical assays.

Table 1: Comparison of HPNPP with Other Phosphatase Substrates

| Substrate | Reaction Type | Detection Method | Absorbance Max (nm) |

|---|---|---|---|

| This compound (HPNPP) | Phosphatase Hydrolysis | Spectrophotometry | 405 |

| p-Nitrophenyl phosphate | Phosphatase Hydrolysis | Spectrophotometry | 405 |

| Bis(p-nitrophenyl) phosphate | Phosphatase Hydrolysis | Spectrophotometry | 405 |

The hydrolysis mechanism involves the cleavage of the phosphoester bond in HPNPP. Research indicates that various metal complexes can enhance the rate of this hydrolysis, acting as catalysts. For instance, dinuclear zinc complexes have shown significant catalytic activity, leading to increased reaction rates compared to spontaneous hydrolysis.

Case Study: Catalysis by Dinuclear Zinc Complexes

In a study examining the catalytic efficiency of dinuclear zinc complexes on HPNPP, it was found that these catalysts could enhance the reaction rate by up to 530-fold under optimal conditions (pD 6.4 and 50 °C) . The products of this reaction were confirmed via NMR spectroscopy, indicating that only p-nitrophenol and cyclic phosphate esters were formed.

Applications in Research

HPNPP finds applications across various fields of biological research:

- Enzyme Kinetics : Used extensively to study phosphatases involved in cellular signaling pathways.

- Drug Development : Assists in screening potential inhibitors of phosphatases, which are implicated in numerous diseases.

- Biochemical Assays : Serves as a standard substrate for calibrating assays measuring phosphatase activity.

Propriétés

IUPAC Name |

2-hydroxypropyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZFXFCJOIOTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO7P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634594 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4281-46-3 | |

| Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.